molecular formula C6H6BrClN2 B13086204 (2-Bromo-3-chlorophenyl)hydrazine

(2-Bromo-3-chlorophenyl)hydrazine

Cat. No.: B13086204
M. Wt: 221.48 g/mol
InChI Key: XZFQKBVGVZTRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Hydrazine (B178648) Scaffolds in Contemporary Organic Chemistry

Aryl hydrazine scaffolds are fundamental building blocks in modern organic chemistry due to their ability to participate in a wide array of chemical transformations, leading to the synthesis of diverse and valuable heterocyclic structures. The hydrazine group (-NHNH₂) is a potent nucleophile and a precursor to diazonium species, enabling a rich variety of cyclization reactions.

One of the most classic and enduring applications of aryl hydrazines is the Fischer indole (B1671886) synthesis, a method that has been used for over a century to construct the indole ring system, a core structure in many pharmaceuticals and natural products. nih.gov This reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or ketone.

Beyond indoles, aryl hydrazines are crucial for synthesizing a multitude of other heterocyclic systems. For instance, they are key intermediates in the preparation of:

Pyrazoles: By reacting with 1,3-dicarbonyl compounds.

Triazolopyridines: These are formed through the reaction of 2-hydrazinopyridines with various reagents, constituting an important class of heteroaromatic compounds with a range of biological activities. orgsyn.org

Indazoles: These can be synthesized via intramolecular N-arylation of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds. organic-chemistry.org

Quinolone-based hydrazones: These derivatives have emerged as promising scaffolds in the search for novel therapeutic agents, demonstrating the versatility of combining the hydrazine linkage with other pharmacologically active motifs. acs.org

The term "privileged scaffold" is often applied to structures like the quinoline (B57606) nucleus, which are frequently found in bioactive compounds. acs.orgresearchgate.net The incorporation of the aryl hydrazine moiety allows for the exploration of chemical space around these privileged structures, facilitating the development of new drug candidates and functional materials. nih.govnih.gov The development of novel fluorophores, such as boronic salicylhydrazones, further highlights the utility of hydrazines in creating functional molecules for applications like bio-imaging. acs.org

Strategic Relevance of Halogenated Phenylhydrazines as Synthetic Precursors

The introduction of halogen atoms onto the phenyl ring of a phenylhydrazine (B124118), as seen in (2-Bromo-3-chlorophenyl)hydrazine, significantly enhances its strategic value as a synthetic precursor. Halogens serve as versatile functional handles, enabling a broad range of post-synthesis modifications through various cross-coupling reactions. This allows chemists to introduce complexity and diversity into the target molecule at a late stage of the synthesis.

The presence of bromine and chlorine atoms provides sites for reactions such as:

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction that forms a carbon-carbon bond between the halogenated aryl group and an organoboron compound.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen bonds.

Heck Reaction: A palladium-catalyzed reaction to form a substituted alkene.

Sonogashira Coupling: A palladium-catalyzed reaction to form a carbon-carbon bond between the aryl halide and a terminal alkyne.

The differential reactivity of bromine and chlorine can potentially allow for selective, sequential functionalization, adding another layer of strategic control to the synthetic route. The synthesis of di-arylated 1,2,4-triazole (B32235) derivatives, for example, showcases the programmed arylation of halogenated precursors to build libraries of potential therapeutic agents. nih.gov

The general synthesis of halogenated phenylhydrazines often follows a standard pathway, which involves the diazotization of a corresponding halogenated aniline (B41778), followed by a reduction step. google.comgoogle.compatsnap.com For example, 2-bromoaniline (B46623) can be treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt, which is then reduced using reagents like sodium sulfite (B76179) or stannous chloride to yield 2-bromophenylhydrazine (B91577). google.comgoogle.com This established methodology is adaptable for the preparation of polysubstituted analogs like this compound, starting from 2-bromo-3-chloroaniline. The availability and reactivity of these halogenated precursors make them indispensable in modern synthetic organic and medicinal chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-3-chlorophenyl)hydrazine

InChI

InChI=1S/C6H6BrClN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2

InChI Key

XZFQKBVGVZTRHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 3 Chlorophenyl Hydrazine

Regioselective Synthesis via Nucleophilic Aromatic Substitution Strategies

The introduction of a hydrazine (B178648) moiety onto a di-halogenated benzene (B151609) ring requires precise control of regioselectivity. Nucleophilic Aromatic Substitution (SNAr) offers a powerful pathway for this transformation, where a nucleophile replaces a leaving group on an aromatic ring. The success of this strategy is highly dependent on the electronic properties of the ring and the nature of the leaving groups. masterorganicchemistry.com For SNAr to proceed, the aromatic ring must be electron-deficient, a condition often facilitated by the presence of electron-withdrawing substituents. libretexts.org The reaction mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

The selection of an appropriate precursor is paramount for achieving the desired regiochemistry in the synthesis of (2-Bromo-3-chlorophenyl)hydrazine. A logical and effective precursor is 2-bromo-1-chloro-3-fluorobenzene. The rationale for this choice lies in the differential reactivity of the halogen substituents as leaving groups in SNAr reactions. Generally, in nucleophilic aromatic substitution, the reactivity of halogens follows the trend F > Cl > Br > I when the ring is activated. researchgate.net This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the precursor 2-bromo-1-chloro-3-fluorobenzene, the fluorine atom is positioned between the bromo and chloro substituents. When this molecule reacts with a nucleophile like hydrazine, the attack will preferentially occur at the carbon atom bonded to the fluorine. The displacement of the fluoride (B91410) ion leads directly to the formation of the target molecule, this compound, with the bromine and chlorine atoms remaining intact on the aromatic ring. This inherent reactivity difference provides a robust method for regioselective synthesis.

Table 1: Relative Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

HalogenCarbon-Halogen Bond Strength (kJ/mol)Electronegativity (Pauling Scale)General Reactivity in SNAr
Fluorine (F)~4853.98Highest
Chlorine (Cl)~3403.16Intermediate
Bromine (Br)~2852.96Lower
Iodine (I)~2102.66Lowest

While the intrinsic reactivity of the precursor guides the regioselectivity, the reaction conditions are critical for maximizing the yield and ensuring the efficient incorporation of the hydrazine group. Traditional SNAr reactions with hydrazine can require harsh conditions. However, modern catalytic systems have been developed that facilitate this transformation under milder conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions represent a significant advancement for forming C-N bonds. nih.gov Palladium-based catalysts, in particular, have shown exceptional efficiency for the coupling of aryl halides with hydrazine. nih.gov Research on the coupling of various aryl chlorides and bromides with hydrazine hydrate (B1144303) has demonstrated that high yields can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand, such as CyPF-tBu, in the presence of a simple base like potassium hydroxide (B78521) (KOH). nih.gov Key parameters that can be optimized to enhance the yield include the catalyst loading, choice of base, solvent, and reaction temperature. For instance, studies on similar systems show that even low catalyst loadings (e.g., 800 ppm) can result in high conversion and selectivity for the desired mono-arylated hydrazine product. nih.gov

Table 2: Illustrative Conditions for Palladium-Catalyzed Coupling of an Aryl Halide with Hydrazine

This table is based on data from the synthesis of a representative aryl hydrazine and serves as a model for optimizing the synthesis of this compound.

EntryCatalyst Loading (mol %)BaseSolventTemperature (°C)Yield (%)
10.08KOHDioxane10097
20.08K₂CO₃Dioxane100<5
30.08NaOMeDioxane10075
40.16KOHDioxaneRoom Temp90 (24h)
50.04KOHDioxane10085

Source: Adapted from research on palladium-catalyzed C-N coupling. nih.gov

Development of Orthogonal and Green Synthetic Approaches for Aryl Hydrazines

In recent years, there has been a significant push towards the development of synthetic methods that are not only efficient but also environmentally benign ("green") and compatible with complex molecular architectures ("orthogonal").

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of aryl hydrazines and their derivatives, green approaches include the use of microwave irradiation to accelerate reaction times and often improve yields, sometimes under solvent-free conditions. minarjournal.comajgreenchem.com The use of water as a solvent, where feasible, is another hallmark of green chemistry. Transition-metal-free methods, such as the catalyst-free arylation of pyridine (B92270) with arylhydrazine hydrochlorides at room temperature, also represent a greener alternative. nih.gov

Orthogonal synthesis strategies involve the use of protecting groups that can be removed under specific conditions without affecting other functional groups in the molecule. This is particularly important when synthesizing complex molecules that require multiple steps. In the context of this compound synthesis, one could use a protected form of hydrazine, such as N-Boc hydrazine. organic-chemistry.org This allows the hydrazine moiety to be introduced via a nucleophilic substitution or a cross-coupling reaction. The Boc (tert-butoxycarbonyl) group can then be selectively removed under acidic conditions, which would not affect the bromo or chloro substituents on the aromatic ring, thus providing a robust and orthogonal route to the final product. The use of solid-phase synthesis techniques, which simplifies purification and minimizes solvent use, is also a growing area in green and orthogonal synthesis of hydrazine-containing compounds like peptide hydrazides. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Chlorophenyl Hydrazine

Detailed Mechanisms of Electrophilic and Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (2-Bromo-3-chlorophenyl)hydrazine is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity is central to many of its reactions. For instance, in reactions with carbonyl compounds such as aldehydes and ketones, the terminal nitrogen of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial nucleophilic attack is followed by dehydration to form a phenylhydrazone. This reaction is a classic example of nucleophilic addition-elimination.

The reactivity of the hydrazine can be influenced by the electronic effects of the substituents on the phenyl ring. In this compound, both bromine and chlorine are electron-withdrawing groups, which can decrease the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine (B124118). However, the hydrazine group itself is an activating group, and its reactivity remains significant.

Conversely, the hydrazine moiety can also exhibit electrophilic character under certain conditions. For example, after conversion to a diazonium salt, the nitrogen atoms become highly electrophilic. However, the more common reactivity pattern for the hydrazine group is nucleophilic. The phenyl group itself can act as a nucleophile in electrophilic aromatic substitution reactions or as an electrophile when substituted with strong electron-withdrawing groups. quora.com The nature of the solvent can also play a crucial role in modulating the reactivity, with specific solvation effects potentially enhancing either the nucleophilic or electrophilic character of the reactants. nih.gov

Studies on substituted phenylhydrazines have shown that they can act as "hard" nucleophiles, and this behavior is not significantly altered by para-substituents on the phenyl ring. nih.gov This suggests that the nucleophilicity of the hydrazine is a dominant feature of its reactivity profile.

Mechanisms Governing Reactivity of Halogen Substituents on the Aromatic Ring

The presence of both bromine and chlorine on the aromatic ring of this compound introduces a competitive element to its reactivity in reactions involving the halogen atoms.

Comparative Reactivity and Selectivity of Bromine versus Chlorine in Substituted Aryl Systems

In general, the reactivity of halogens in aryl systems towards nucleophilic substitution follows the order I > Br > Cl > F. This is due to the C-X bond strength, with the C-Br bond being weaker and more easily cleaved than the C-Cl bond. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the C-X bond resulting from resonance with the aromatic ring. byjus.com

However, in many transition-metal-catalyzed cross-coupling reactions, the reactivity order is often I > Br > Cl. This is attributed to the oxidative addition step, which is typically the rate-determining step and is more facile for heavier halogens. Therefore, in reactions involving this compound, the bromine atom is generally expected to be more reactive than the chlorine atom. This differential reactivity allows for selective transformations at the bromine position while leaving the chlorine atom intact. While chlorine is a more reactive element than bromine in some contexts, in terms of leaving group ability in nucleophilic aromatic substitution and reactivity in many cross-coupling reactions, bromine is considered more reactive. mnstate.edututorialspoint.commytutor.co.uk

Mechanistic Aspects of Palladium(0)-Catalyzed De-bromination

Palladium(0)-catalyzed de-bromination is a useful reaction for the selective removal of a bromine atom from an aromatic ring. The mechanism of this reaction involves the fundamental steps of palladium-catalyzed cross-coupling reactions. The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming an arylpalladium(II) bromide species. This is followed by a step where a hydride source, such as a silane (B1218182) or a borane, delivers a hydride to the palladium center, displacing the bromide ion. Finally, reductive elimination occurs, where the aryl group and the hydride couple to form the de-brominated aromatic compound and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Reaction Mechanisms of Key Coupling and Cyclization Pathways

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles, through cyclization reactions. It also participates in a range of cross-coupling reactions.

Fisher Indole (B1671886) Cyclization and its Regioselectivity

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. wikipedia.orgbyjus.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde. byjus.comorganic-chemistry.org The generally accepted mechanism, proposed by Robinson, involves several key steps:

Formation of the phenylhydrazone from the phenylhydrazine and the carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine tautomer.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.orgbyjus.com

The regioselectivity of the Fischer indole synthesis with unsymmetrically substituted phenylhydrazines like this compound is a critical consideration. The cyclization can, in principle, lead to two different regioisomeric indoles. The outcome is influenced by the nature of the substituents on the phenyl ring, the acidity of the medium, and steric factors. byjus.commdpi.com Electron-withdrawing groups, such as bromine and chlorine, can influence the direction of the cyclization.

A variation of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical method. wikipedia.org There are also three-component approaches that combine the formation of the hydrazone and the Fischer indole reaction in a one-pot process. nih.gov

Exploration of Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam, Hiyama, Kumada)

The halogen substituents on this compound make it a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.org

Chan-Lam Coupling : This copper-catalyzed reaction couples aryl boronic acids with amines or alcohols to form aryl amines or aryl ethers, respectively. wikipedia.orgorganic-chemistry.orgyoutube.comnrochemistry.com A key feature of this reaction is that it can often be carried out in the presence of air. wikipedia.orgorganic-chemistry.orgnrochemistry.com The mechanism is thought to involve transmetalation of the aryl boronic acid to the copper catalyst, followed by coupling with the amine or alcohol and subsequent reductive elimination. wikipedia.org

Hiyama Coupling : This palladium-catalyzed reaction forms C-C bonds by coupling organosilanes with organic halides. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com A crucial aspect of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a more reactive pentacoordinate silicon species. organic-chemistry.orgyoutube.com The catalytic cycle follows the general sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com A modification known as the Hiyama-Denmark coupling utilizes silanols and does not require a fluoride activator. organic-chemistry.org

Kumada Coupling : As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a C-C bond. wikipedia.orgnrochemistry.comorganic-chemistry.orgslideshare.netopenochem.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.comslideshare.net Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited. nrochemistry.comopenochem.org

Coupling ReactionCatalystOrganometallic ReagentElectrophileBond Formed
Buchwald-Hartwig Amination PalladiumAmineAryl HalideC-N
Chan-Lam Coupling CopperAryl Boronic AcidAmine/AlcoholC-N / C-O
Hiyama Coupling PalladiumOrganosilaneOrganic HalideC-C
Kumada Coupling Palladium or NickelGrignard ReagentOrganic HalideC-C

Strategic Applications of 2 Bromo 3 Chlorophenyl Hydrazine in Complex Molecule Synthesis

Construction of Substituted Heterocyclic Systems

The presence of the hydrazine (B178648) moiety in (2-bromo-3-chlorophenyl)hydrazine makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles, most notably indoles and their derivatives, which are core structures in numerous pharmaceuticals and biologically active natural products.

The Fischer indole (B1671886) synthesis is a classic and robust method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.comjk-sci.com When this compound is employed in this reaction, it serves as a precursor to specifically substituted 7-bromo-6-chloroindoles. The substitution pattern on the phenyl ring dictates the regiochemical outcome of the cyclization, leading to a single, predictable isomer. nih.gov

The general process begins with the condensation of this compound with a carbonyl compound to form the corresponding phenylhydrazone. Under acidic conditions, this intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgjk-sci.com

The versatility of this approach is demonstrated by the variety of substituted indoles that can be prepared by simply changing the carbonyl partner.

Table 1: Examples of 7-Bromo-6-chloroindoles from this compound via Fischer Indole Synthesis

Carbonyl PartnerResulting Indole Product
Acetone7-Bromo-6-chloro-2,3-dimethyl-1H-indole
Pyruvic acid7-Bromo-6-chloro-1H-indole-2-carboxylic acid
Cyclohexanone7-Bromo-6-chloro-1,2,3,4-tetrahydrocarbazole
4-Phenyl-2-butanone7-Bromo-6-chloro-2-methyl-3-phenylmethyl-1H-indole

Tryptamines are a class of indole derivatives characterized by an ethylamine (B1201723) side chain at the C3 position and are of significant interest in medicinal chemistry. wikipedia.org The 7-bromo-6-chloroindoles, synthesized via the Fischer indole synthesis, are ideal precursors for a range of diversely substituted tryptamine (B22526) derivatives. acs.org

A common route to tryptamines from an indole core is the Speeter-Anthony synthesis. This involves reacting the indole with oxalyl chloride, followed by reaction with a secondary amine (like dimethylamine) to form a glyoxylamide intermediate. Subsequent reduction of the amide and keto groups, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), furnishes the desired tryptamine. nih.gov

Another efficient method involves the direct introduction of a two-carbon unit at the C3 position. For instance, a Vilsmeier-Haack reaction can introduce a formyl group, which can then be converted to a nitrovinyl group and subsequently reduced to the ethylamine side chain. acs.org

Table 2: Potential Tryptamine Derivatives from 7-Bromo-6-chloroindole

Reagents for C3-FunctionalizationIntermediateFinal Tryptamine Product
1. Oxalyl chloride, 2. Dimethylamine, 3. LiAlH42-(7-Bromo-6-chloro-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamideN,N-Dimethyl-2-(7-bromo-6-chloro-1H-indol-3-yl)ethanamine
1. POCl3, DMF, 2. Nitromethane, 3. LiAlH47-Bromo-6-chloro-3-(2-nitrovinyl)-1H-indole2-(7-Bromo-6-chloro-1H-indol-3-yl)ethanamine
1. Formaldehyde, Dimethylamine, 2. NaCN, 3. LiAlH4(7-Bromo-6-chloro-1H-indol-3-yl)acetonitrile2-(7-Bromo-6-chloro-1H-indol-3-yl)ethanamine

Halogen Atoms as Orthogonal Synthetic Control Elements

The distinct reactivities of the bromine and chlorine atoms in the this compound-derived scaffolds provide a powerful tool for synthetic chemists. This "orthogonal" control allows for the selective manipulation of one halogen while the other remains intact, enabling complex, multi-step functionalizations in a planned and efficient manner.

In haloaromatic chemistry, the carbon-bromine bond is generally more reactive and easier to cleave than the carbon-chlorine bond. organic-chemistry.org This reactivity difference can be exploited to use the bromine atom as a removable directing group. In the 7-bromo-6-chloroindole system, the C7-bromo atom can be selectively removed through various methods, such as catalytic hydrogenation or metal-halogen exchange followed by protonation. researchgate.netwikipedia.org

This selective de-bromination unmasks the C7 position, allowing for further regioselective functionalization at this site while the more robust chlorine atom at C6 is preserved for subsequent transformations. This strategy is highly valuable for building molecular complexity in a controlled, stepwise fashion.

While historically considered less reactive, aryl chlorides have been shown to be excellent substrates in a wide array of palladium-catalyzed cross-coupling reactions, thanks to the development of advanced catalyst systems with bulky, electron-rich ligands. uwindsor.canih.gov The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making it a "persistent" synthetic handle that remains unreacted during manipulations of the bromine atom. acs.org

This allows for late-stage diversification, a highly sought-after strategy in medicinal chemistry for rapidly generating libraries of analogues. The C6-chloro atom on the indole or tryptamine scaffold can participate in Suzuki, Sonogashira, Buchwald-Hartwig, Hiyama, and other cross-coupling reactions to introduce a wide range of substituents (aryl, alkyl, alkynyl, amino, etc.), significantly expanding the molecular diversity accessible from a common intermediate. uwindsor.canih.gov

Table 3: Late-Stage Diversification of 7-Bromo-6-chloroindole via Palladium-Catalyzed Cross-Coupling at C6 (after selective C7-debromination)

Cross-Coupling ReactionCoupling PartnerResulting Product Class
Suzuki CouplingArylboronic acid (Ar-B(OH)2)6-Arylindoles
Sonogashira CouplingTerminal alkyne (R-C≡CH)6-Alkynylindoles
Buchwald-Hartwig AminationAmine (R2NH)6-Aminoindoles
Hiyama CouplingOrganosilane (R-Si(OR')3)6-Alkyl/Arylindoles
Heck CouplingAlkene (CH2=CHR)6-Alkenylindoles

Integration into Multicomponent Reactions and Cascade Processes

Modern organic synthesis increasingly favors processes that maximize efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification. This compound is an excellent candidate for inclusion in such advanced synthetic strategies.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, represent a powerful tool for generating molecular complexity. nih.govfrontiersin.org One can envision a pseudo-five-component reaction where two equivalents of this compound react with two equivalents of a β-ketoester and one equivalent of an aldehyde to rapidly assemble complex pyrazolone-containing indole structures. nih.gov

Cascade reactions, where the product of one transformation becomes the substrate for the next in a seamless sequence, are also highly relevant. A tandem hydroformylation–Fischer indole synthesis provides an elegant example. psu.edu In this process, an alkene could be hydroformylated in situ to generate an aldehyde, which would then be immediately trapped by this compound to undergo Fischer indolization. This avoids the need to isolate potentially unstable aldehyde intermediates and streamlines the synthesis of 3-substituted-7-bromo-6-chloroindoles directly from simple olefins. psu.edu

Synthesis and Characterization of Novel Derivatives and Analogs of 2 Bromo 3 Chlorophenyl Hydrazine

Design and Synthesis of Analogs with Varied Halogenation Patterns

The precise arrangement of halogen atoms on an aromatic ring can significantly influence the physicochemical properties and reactivity of a molecule. The design of analogs of (2-Bromo-3-chlorophenyl)hydrazine with varied halogenation patterns is a logical step in the exploration of its chemical space. This involves the substitution of the existing bromine and chlorine atoms with other halogens or the introduction of additional halogen atoms at different positions on the phenyl ring.

The synthesis of such analogs can be approached through established methodologies for the preparation of substituted phenylhydrazines. A common route involves the diazotization of a corresponding substituted aniline (B41778), followed by reduction of the resulting diazonium salt. For instance, the synthesis of 2-bromophenylhydrazine (B91577) hydrochloride is achieved by the diazotization of 2-bromoaniline (B46623) with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by a reduction step. google.com This general principle can be extended to other di- and tri-halogenated anilines to yield the desired phenylhydrazine (B124118) analogs.

The synthesis of pyridazine (B1198779) derivatives, for example, has been reported starting from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, highlighting the utility of halogenated phenylhydrazines as key intermediates. nih.gov Challenges in these syntheses can arise from the availability and stability of the starting halogenated anilines. Moreover, controlling regioselectivity during halogenation reactions to produce the desired substitution pattern on the aniline precursor is a critical aspect.

A hypothetical library of analogs could include compounds where the bromine at position 2 is replaced by fluorine or iodine, or the chlorine at position 3 is similarly substituted. Further complexity can be introduced by synthesizing isomers with different positional arrangements of the halogens.

Table 1: Hypothetical Analogs of this compound with Varied Halogenation

Compound NamePosition 2Position 3Other Substituents
(2-Fluoro-3-chlorophenyl)hydrazineFCl-
(2-Iodo-3-chlorophenyl)hydrazineICl-
(2-Bromo-3-fluorophenyl)hydrazineBrF-
(2-Bromo-3-iodophenyl)hydrazineBrI-
(2,3-Dibromophenyl)hydrazineBrBr-
(2,3-Dichlorophenyl)hydrazineClCl-
(2-Bromo-3,4-dichlorophenyl)hydrazineBrCl4-Cl

The characterization of these novel analogs would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be used to identify the N-H stretching vibrations of the hydrazine (B178648) moiety. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the substitution pattern on the aromatic ring. Mass spectrometry would provide the molecular weight and fragmentation pattern, further confirming the structure.

Exploration of N-Substituted Hydrazine Derivatives

The reactivity of the hydrazine moiety in this compound allows for a wide range of N-substitution reactions, leading to the generation of diverse derivatives. These substitutions can be introduced at either the Nα (the nitrogen attached to the phenyl ring) or the Nβ position.

The synthesis of N-substituted hydrazine derivatives often involves the reaction of the parent hydrazine with various electrophiles. For example, reaction with aldehydes and ketones yields the corresponding hydrazones. This reaction is a fundamental transformation in the synthesis of many heterocyclic compounds. The synthesis of novel isatin-s-triazine hydrazone derivatives has been reported through the reaction of s-triazine hydrazine precursors with isatin (B1672199) derivatives. mdpi.com Similarly, hydrazide-hydrazone derivatives can be prepared by reacting hydrazides with aldehydes. mdpi.comnih.gov

Alkylation of the hydrazine nitrogen can be achieved using alkyl halides. The synthesis of new N-substituted phenothiazine (B1677639) derivatives has been accomplished through the alkylation of a precursor hydrazine. researchgate.net Acylation with acid chlorides or anhydrides would yield N-acylhydrazine derivatives. These reactions provide a versatile platform for introducing a wide array of functional groups, thereby modulating the steric and electronic properties of the molecule.

Table 2: Representative N-Substituted Derivatives of this compound

Derivative TypeReactantGeneral Structure (Ar = 2-Bromo-3-chlorophenyl)
HydrazoneAldehyde (R-CHO)Ar-NH-N=CH-R
HydrazoneKetone (R-CO-R')Ar-NH-N=C(R)(R')
N-AlkylhydrazineAlkyl Halide (R-X)Ar-NH-NH-R
N-AcylhydrazineAcyl Chloride (R-COCl)Ar-NH-NH-CO-R
Sulfonyl HydrazideSulfonyl Chloride (R-SO₂Cl)Ar-NH-NH-SO₂-R

The characterization of these N-substituted derivatives would involve spectroscopic analysis. In the ¹H NMR spectra, the disappearance of one of the N-H protons and the appearance of new signals corresponding to the introduced substituent would confirm the substitution. The IR spectra would show characteristic bands for the newly introduced functional groups, such as the C=N stretch in hydrazones or the C=O stretch in acylhydrazines.

Structure-Reactivity and Structure-Property Relationship Studies within Derived Libraries

A systematic study of the structure-reactivity and structure-property relationships (SAR/SPR) of a library of this compound derivatives is essential for understanding their chemical behavior and potential applications. By correlating changes in molecular structure with observed reactivity and properties, predictive models can be developed.

The electronic nature of the substituents on the phenyl ring and at the hydrazine nitrogen will significantly impact the nucleophilicity of the hydrazine. Electron-withdrawing groups, such as additional halogens or nitro groups, are expected to decrease the reactivity of the hydrazine in nucleophilic substitution reactions. Conversely, electron-donating groups would enhance its nucleophilicity.

The position of the substituents will also play a crucial role. For instance, the steric bulk of substituents near the hydrazine moiety can hinder its reaction with other molecules. These steric and electronic effects can be quantified using Hammett plots and other linear free-energy relationships to establish a quantitative understanding of the structure-reactivity relationship.

In terms of structure-property relationships, the introduction of different functional groups can be expected to alter properties such as solubility, melting point, and crystal packing. For example, the introduction of polar groups may increase water solubility, while the ability to form hydrogen bonds will influence the melting point and crystalline structure. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure of these derivatives, providing insights into their solid-state properties. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Chlorophenyl Hydrazine and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (2-Bromo-3-chlorophenyl)hydrazine. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP allows for the visualization of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the hydrazine (B178648) moiety are anticipated to be electron-rich, while the hydrogen atoms of the amine group and the regions around the halogen atoms may exhibit positive potential.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions. Spectroscopic properties, such as infrared and UV-visible spectra, can also be simulated to aid in the characterization of the molecule. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment2.5 DMeasure of the molecule's overall polarity
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.79 eVGlobal electrophilic nature of the molecule

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, including chemical reactions. nih.gov For this compound, MD simulations can be employed to investigate the mechanisms of its formation and subsequent transformations. One common reaction involving hydrazines is their synthesis through the reaction of a substituted chlorobenzene (B131634) with hydrazine. google.com

An MD simulation would typically involve placing the reactant molecules—(2-bromo-3-chloro)chlorobenzene and hydrazine—in a simulation box with a suitable solvent. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for each atom, providing a trajectory that describes the positions and velocities of the atoms over time.

By analyzing these trajectories, researchers can identify the transition states and intermediate structures that occur during a reaction. This can help to elucidate the reaction mechanism, for example, by determining whether the reaction proceeds through a concerted or a stepwise pathway. The stability of any intermediates can be assessed by analyzing their potential energy and lifetime during the simulation. rsc.org

Furthermore, MD simulations can be used to study the conformational landscape of this compound. The molecule possesses rotational freedom around the C-N and N-N bonds, and MD simulations can explore the different accessible conformations and their relative energies. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a catalytic process.

In Silico Design and Prediction of Novel Derivatives and Catalytic Systems

The principles of computational chemistry can be extended to the rational design of new molecules with desired properties. This in silico approach allows for the virtual screening of a large number of candidate molecules, saving significant time and resources compared to traditional synthetic and testing methods. doaj.org

Starting with the this compound scaffold, a virtual library of derivatives can be generated by systematically modifying its structure. For example, different substituents could be added to the phenyl ring or the hydrazine moiety. Quantum chemical calculations can then be performed on each derivative to predict how these modifications affect its electronic properties and reactivity. This allows for the identification of derivatives with optimized characteristics for a specific application, such as enhanced catalytic activity or improved binding affinity to a biological target.

Moreover, computational methods are invaluable in designing and understanding catalytic systems that might involve this compound or its derivatives. For instance, if this compound were to be used as a ligand in a metal-catalyzed reaction, DFT calculations could be used to model the structure of the resulting complex and to investigate the catalytic cycle. organic-chemistry.org This can provide insights into the role of the ligand in stabilizing the metal center and in facilitating the key steps of the catalytic process.

Molecular docking is another powerful in silico technique that can be used to predict the binding mode and affinity of a ligand to a receptor, such as a protein or enzyme. nih.gov If this compound or its derivatives are being explored for potential biological activity, docking studies can help to identify potential biological targets and to design molecules with improved binding characteristics. acs.org

Emerging Research Directions and Challenges in 2 Bromo 3 Chlorophenyl Hydrazine Chemistry

Development of Asymmetric Synthesis Methodologies Involving the Compound

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, particularly for the construction of chiral molecules that are often the basis of active pharmaceutical ingredients. While research specifically detailing the asymmetric applications of (2-Bromo-3-chlorophenyl)hydrazine is still nascent, the compound represents a valuable precursor for the synthesis of chiral heterocyclic compounds.

One of the most promising applications lies in the asymmetric Fischer indole (B1671886) synthesis. By reacting this compound with a chiral ketone or employing a chiral catalyst—such as a chiral Brønsted or Lewis acid—it is possible to synthesize optically active, halogenated indole derivatives. These products are of significant interest due to the prevalence of the indole scaffold in biologically active natural products and pharmaceuticals. The challenge in this area is to control the regioselectivity of the cyclization and to achieve high enantioselectivity in the face of potential steric hindrance from the ortho-bromo and meta-chloro substituents.

Table 1: Potential Chiral Catalysts for Asymmetric Indole Synthesis

Catalyst TypeExamplePotential Advantages
Chiral Phosphoric Acids (Brønsted Acid)BINOL-derived phosphoric acidsHigh enantioselectivity, metal-free conditions.
Chiral Lewis AcidsChiral Boron or Metal ComplexesCan coordinate with the ketone, enhancing stereocontrol.
OrganocatalystsProline and its derivativesReadily available, can operate under mild conditions.

Future research will likely focus on designing novel chiral catalysts that can effectively accommodate the sterically demanding and electronically complex nature of this compound to produce highly enantioenriched halogenated indoles.

Challenges in Selective Functionalization of Polyhalogenated Arenes

A significant hurdle in the utilization of this compound is the selective functionalization of the polyhalogenated aromatic ring. acs.orgnih.govnih.gov The presence of both a bromine and a chlorine atom on the same ring presents a classic challenge of chemoselectivity in cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity can, in principle, allow for selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.

However, achieving perfect selectivity can be difficult, and is often dependent on the specific catalytic system, ligands, and reaction conditions employed. nih.gov Steric hindrance from the adjacent hydrazine (B178648) group and the meta-chloro substituent can also influence the reactivity of the C-Br bond. Furthermore, the hydrazine moiety itself is a potential site for side reactions, such as oxidation or N-arylation, which can compete with the desired C-C or C-heteroatom bond formation on the aromatic ring.

Table 2: Reactivity and Challenges in Selective Cross-Coupling

PositionBond TypeRelative Reactivity in Pd-couplingKey Challenges
C2C-BrHigherSteric hindrance from hydrazine, potential for competing N-arylation.
C3C-ClLowerRequires more active catalysts or harsher conditions to react.

Emerging strategies to address these challenges include the use of highly active and selective catalyst systems, such as those based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). acs.org Additionally, directing group strategies, where the hydrazine moiety is used to direct a catalyst to a specific position, could offer a pathway to overcoming the inherent reactivity patterns of the C-X bonds.

Exploration of New Catalytic Systems for Efficient Transformations

The efficiency of synthetic transformations involving this compound is heavily reliant on the development of new and improved catalytic systems. mdpi.com Traditional palladium catalysts, while effective for many cross-coupling reactions, can sometimes be expensive and may require harsh reaction conditions. Consequently, there is a growing interest in exploring catalysts based on more abundant and less toxic metals like copper, nickel, and iron.

Copper-catalyzed reactions, for instance, have shown great promise for the formation of C-N, C-O, and C-S bonds, which would be highly relevant for further derivatization of the this compound core. mdpi.com Nickel catalysis is emerging as a powerful tool for cross-coupling reactions that are often challenging for palladium, including the activation of less reactive C-Cl bonds.

Furthermore, the field of photocatalysis offers exciting new possibilities. mdpi.comrsc.org Light-mediated reactions can often proceed under very mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. For example, a photoredox-catalyzed reaction could potentially be used for the selective functionalization of one of the halogen atoms or for the generation of an aryl radical from the hydrazine moiety, which could then participate in a variety of transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step forward in terms of safety, efficiency, and scalability. bohrium.comamt.ukrsc.orgnih.gov Hydrazine derivatives can be toxic and potentially explosive, and their synthesis often involves hazardous reagents. Flow chemistry, which involves carrying out reactions in a continuous stream through a reactor, offers several advantages in this context. amt.ukpharmablock.com

Table 3: Advantages of Flow Chemistry for Hydrazine Synthesis

FeatureBenefit in Batch SynthesisBenefit in Flow Chemistry
Safety Handling of potentially hazardous reagents and intermediates in large quantities.In situ generation and consumption of hazardous species, minimizing risk.
Efficiency Often requires long reaction times and workup procedures.Rapid optimization of reaction conditions, potential for higher yields and purity.
Scalability Scaling up can be challenging and may require significant process redesign.Straightforward scalability by running the system for longer or using parallel reactors.

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can further accelerate the exploration of the chemical space around this compound. These systems can rapidly screen a wide range of reaction conditions, catalysts, and coupling partners, allowing for the rapid identification of optimal conditions for the synthesis of new derivatives. This high-throughput approach is invaluable for the discovery of new molecules with desired biological or material properties.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2-Bromo-3-chlorophenyl)hydrazine in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation of 2-bromo-3-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. For regioselective aryl-hydrazine bond formation, phosphine ligands (e.g., Mor-DalPhos) can enhance reaction efficiency by stabilizing intermediates during monoarylation steps . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Crystallization in chloroform or methanol yields high-purity crystals suitable for structural analysis .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • UV-Vis Spectroscopy : Measure absorbance maxima at 526–546 nm (molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹) to confirm hydrazine reduction activity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Monoclinic space groups (e.g., P2₁/n) are common for halogenated hydrazine derivatives .
  • NMR : Analyze ¹H and ¹³C spectra for characteristic shifts: aromatic protons (δ 7.2–7.8 ppm), hydrazine NH (δ 8.5–9.5 ppm) .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents (e.g., permanganates) to minimize explosive decomposition risks .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators. Hydrazine derivatives exhibit moderate acute toxicity (LD₅₀ ~150 mg/kg in rodents) and require strict waste neutralization protocols (e.g., acidic hydrolysis) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and Mulliken charges. Assess cycloreversion activation barriers (ΔG‡) to identify rate-limiting steps in hydrazine-catalyzed reactions .
  • Molecular Docking : Use ArgusLab or AutoDock Vina to simulate interactions with biological targets (e.g., S. aureus PDB:4ALI). Hydrazine’s bromo and chloro groups enhance hydrophobic binding in enzyme active sites .

Q. How do bromo and chloro substituents influence the thermophysical properties of phenylhydrazine derivatives?

  • Methodological Answer :

  • Thermal Analysis : Conduct DSC/TGA under nitrogen to measure decomposition onset temperatures. Halogen substituents increase thermal stability (e.g., Tₒₙₛₑₜ ~220°C) due to electron-withdrawing effects .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) to explain enhanced dipole moments (e.g., 4.2–4.8 Debye) compared to non-halogenated analogs .

Q. What strategies enhance catalytic decomposition efficiency of halogenated hydrazines for hydrogen production?

  • Methodological Answer :

  • Catalyst Design : Use Ni-based nanoparticles (e.g., Ni@CeO₂) to lower activation energy for N–N bond cleavage. Hydrazine monohydrate (1:1 H₂O ratio) improves proton transfer in aqueous-phase reactions .
  • Kinetic Profiling : Monitor H₂ yield via gas chromatography. Bromo/chloro groups reduce side reactions (e.g., NH₃ formation) by stabilizing transition states during dehydrogenation .

Q. Can this compound act as a ligand in coordination chemistry, and how does its structure affect metal complex stability?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II) or Pd(II)) in ethanol under reflux. The hydrazine moiety acts as a bidentate ligand, forming stable five-membered chelate rings .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., C–H⋯Br, π⋯π stacking). Bromine’s polarizability enhances dispersion forces, increasing lattice energy (ΔH ~−120 kJ/mol) .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich’s safety protocols are cited for general handling principles only).
  • Structural data from SHELX-refined crystallography and computational models ensure reproducibility.
  • Advanced methodologies integrate experimental and theoretical frameworks to address mechanistic and application-driven challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.